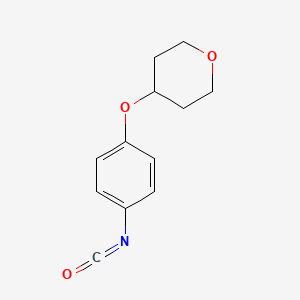

4-(4-Isocyanatophenoxy)oxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Isocyanatophenoxy)oxane, also known as 4-IPO, is an organic compound with a wide range of applications in both synthetic and scientific research. It is a versatile reagent and has been used in a variety of chemical synthesis processes. In addition, it has been used in a number of scientific research applications, such as in the study of the mechanism of action of certain drugs and the biochemical and physiological effects of various compounds.

Aplicaciones Científicas De Investigación

Synthesis of Oxygen-Containing Heterocycles

The oxa-Michael reaction (OMR) is pivotal in synthesizing a wide range of 5- and 6-membered oxygen-containing heterocycles like tetrahydropyrans, tetrahydrofurans, 1,4 dioxanes, and isoxazolidines. These structures are common in many biologically active substances. The organocatalytic asymmetric OMR has notably advanced the access to these heterocycles, offering high enantio- and diastereoselectivity (Ahmad & Ullah, 2021).

Advanced Oxidation Processes (AOPs)

AOPs, like the peroxone activated persulfate process, are used for the degradation of recalcitrant contaminants like 1,4-dioxane. This process results in the formation of hydroxyl and sulfate radicals, providing insights into the treatment of organic groundwater pollutants (Cashman et al., 2019).

Green Synthesis of 4-O-Aryloxy Carbonates

A green and solventless process was developed for synthesizing 4-O-(alkyl/aryl)-oxy-1,3-dioxolane-2-ones by reacting 3-(aryl/alkyl)-oxy-1,2-propanediol with dimethyl carbonate using alkali promoted MgO catalyst. This method offers a non-toxic alternative to traditional processes involving isocyanates and phosgene derivatives, which are hazardous (Yadav & Surve, 2013).

Hydrogen Bond Studies

Oxatriquinanes, tricyclic oxonium ions, exhibit remarkable solvolytic stability. Studies on oxatriquinanes have explored the nucleophilicity of their oxygen atom, leading to insights into the formation of a tetracoordinate oxadionium(2+) ion under superacidic conditions (Stoyanov et al., 2012).

Photocatalytic Degradation of Organic Pollutants

The Fenton treatment of 1,4-dioxane and its degradation route were optimized, offering insights into the enhancement of biodegradability and reduction of chemical oxygen demand in the treatment of non-biodegradable, toxic pollutants (Merayo et al., 2014).

Liquid Crystal Applications

The orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials were explored, indicating potential applications in OLEDs when dissolved in homogeneously oriented liquid-crystalline polymers (Wolarz et al., 2007).

Propiedades

IUPAC Name |

4-(4-isocyanatophenoxy)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-9-13-10-1-3-11(4-2-10)16-12-5-7-15-8-6-12/h1-4,12H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNHUEWFJQLPDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640236 |

Source

|

| Record name | 4-(4-Isocyanatophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892501-94-9 |

Source

|

| Record name | 4-(4-Isocyanatophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)